Cas no 2133464-83-0 (2-(1-Ethoxyethenyl)-6-fluoropyridine)

2-(1-Ethoxyethenyl)-6-fluoropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(1-ethoxyethenyl)-6-fluoropyridine
- EN300-803496
- 2133464-83-0
- 2-(1-Ethoxyethenyl)-6-fluoropyridine
-
- Inchi: 1S/C9H10FNO/c1-3-12-7(2)8-5-4-6-9(10)11-8/h4-6H,2-3H2,1H3
- InChI Key: DJZBQKDVRUSBSB-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C(=C)OCC)=N1
Computed Properties
- Exact Mass: 167.074642105g/mol
- Monoisotopic Mass: 167.074642105g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 22.1Ų
- XLogP3: 2.2
2-(1-Ethoxyethenyl)-6-fluoropyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-803496-0.1g |
2-(1-ethoxyethenyl)-6-fluoropyridine |
2133464-83-0 | 95% | 0.1g |
$867.0 | 2024-05-21 | |
Enamine | EN300-803496-2.5g |
2-(1-ethoxyethenyl)-6-fluoropyridine |
2133464-83-0 | 95% | 2.5g |
$1931.0 | 2024-05-21 | |
Enamine | EN300-803496-0.5g |
2-(1-ethoxyethenyl)-6-fluoropyridine |
2133464-83-0 | 95% | 0.5g |
$946.0 | 2024-05-21 | |
Enamine | EN300-803496-0.05g |
2-(1-ethoxyethenyl)-6-fluoropyridine |
2133464-83-0 | 95% | 0.05g |
$827.0 | 2024-05-21 | |
Enamine | EN300-803496-10.0g |
2-(1-ethoxyethenyl)-6-fluoropyridine |
2133464-83-0 | 95% | 10.0g |
$4236.0 | 2024-05-21 | |
Enamine | EN300-803496-1.0g |
2-(1-ethoxyethenyl)-6-fluoropyridine |
2133464-83-0 | 95% | 1.0g |
$986.0 | 2024-05-21 | |
Enamine | EN300-803496-5.0g |
2-(1-ethoxyethenyl)-6-fluoropyridine |
2133464-83-0 | 95% | 5.0g |
$2858.0 | 2024-05-21 | |
Enamine | EN300-803496-0.25g |
2-(1-ethoxyethenyl)-6-fluoropyridine |
2133464-83-0 | 95% | 0.25g |
$906.0 | 2024-05-21 |
2-(1-Ethoxyethenyl)-6-fluoropyridine Related Literature
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Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
Additional information on 2-(1-Ethoxyethenyl)-6-fluoropyridine
2-(1-Ethoxyethenyl)-6-Fluoropyridine: A Comprehensive Overview
The compound 2-(1-Ethoxyethenyl)-6-fluoropyridine, with the CAS number 2133464-83-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles with one nitrogen atom. The presence of a fluorine atom at the 6-position and an ethoxyethenyl group at the 2-position introduces unique electronic and steric properties, making it a valuable substrate for various chemical transformations and applications.
The synthesis of 2-(1-Ethoxyethenyl)-6-fluoropyridine typically involves a combination of nucleophilic aromatic substitution and coupling reactions. Recent advancements in catalytic methods, such as the use of palladium catalysts, have enabled more efficient and selective syntheses of this compound. These methods not only improve yield but also reduce reaction times, making them more suitable for large-scale production in industries such as pharmaceuticals and agrochemicals.
One of the most notable applications of 2-(1-Ethoxyethenyl)-6-fluoropyridine is in the development of bioactive molecules. Researchers have demonstrated that this compound exhibits potential as a precursor for various drug candidates, particularly in the areas of oncology and infectious diseases. For instance, studies have shown that derivatives of this compound can inhibit key enzymes involved in cancer cell proliferation, offering a promising avenue for anticancer therapy.
In addition to its pharmacological applications, 2-(1-Ethoxyethenyl)-6-fluoropyridine has also been explored for its role in agrochemicals. Its ability to modulate plant growth hormones has led to investigations into its potential as a herbicide or plant growth regulator. Recent research has highlighted its effectiveness in controlling certain agricultural pests without adverse effects on non-target species, making it a sustainable option for modern agriculture.
The electronic properties of 2-(1-Ethoxyethenyl)-6-fluoropyridine make it an interesting candidate for materials science applications as well. Its conjugated system allows for efficient electron transport, which is desirable in organic electronics. Studies have shown that this compound can be incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices, enhancing their performance and stability.
The environmental impact of 2-(1-Ethoxyethenyl)-6-fluoropyridine has also been a topic of recent research. Scientists have investigated its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Findings indicate that under controlled conditions, the compound undergoes rapid biodegradation, reducing its environmental footprint. However, further studies are needed to fully understand its long-term effects on ecosystems.
In conclusion, 2-(1-Ethoxyethenyl)-6-fluoropyridine, with its unique structural features and versatile reactivity, continues to be a focal point in chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance in advancing modern chemistry. As research progresses, new insights into its properties and potential uses are expected to emerge, solidifying its role as a key molecule in contemporary chemical innovation.
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